Pentyl phenoxyacetate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
74525-52-3 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
pentyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H18O3/c1-2-3-7-10-15-13(14)11-16-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI-Schlüssel |
ALEKBMQVKFWMOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Pentyl Phenoxyacetate and Analogues
Classical Esterification Approaches
Traditional esterification methods remain a cornerstone for the synthesis of phenoxyacetate (B1228835) esters, including pentyl phenoxyacetate. These methods typically involve the direct reaction of a carboxylic acid with an alcohol.
Fischer Esterification Variants for Phenoxyacetate Esters
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. mdpi.comresearchgate.net In the context of pentyl phenoxyacetate synthesis, this involves the reaction of phenoxyacetic acid with pentanol (B124592) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation. researchgate.netulpgc.es
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. jetir.org
Table 1: Examples of Fischer Esterification for Phenoxyacetate Analogues
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenoxyacetic Acid | Allyl Alcohol | Strong-acid cation exchange resin | 80-103°C, 8 hr | >97% | jetir.org |
| p-Aminobenzoic acid | Ethanol | Mineral Acid | Reflux | Not specified | ulpgc.es |
Steglich Esterification and Mechanistic Considerations in Phenoxyacetate Synthesis
The Steglich esterification offers a milder alternative to the Fischer method, particularly suitable for substrates that are sensitive to strong acidic conditions. researchgate.netnih.gov This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification of a carboxylic acid with an alcohol at room temperature. researchgate.netnih.govrushim.ru
The mechanism of the Steglich esterification begins with the reaction of the carboxylic acid (phenoxyacetic acid) with DCC to form an O-acylisourea intermediate. masterorganicchemistry.com This intermediate is highly reactive towards nucleophilic attack. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. masterorganicchemistry.comwikipedia.org The alcohol (pentanol) then attacks this activated species to form the desired ester, pentyl phenoxyacetate, and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. nih.gov A key advantage of this method is the suppression of side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea. masterorganicchemistry.com
Table 2: Representative Yields in Steglich Esterification of Various Carboxylic Acids
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| General Carboxylic Acid | General Alcohol | DCC | DMAP | Dichloromethane (B109758) | High | researchgate.netjk-sci.com |
| Carboxylic Acid 72 | Alcohol 73 | DCC | DMAP (10 mol%) | Dichloromethane | 70% | researchgate.net |
Precursor-Based Synthesis Pathways
An alternative to direct esterification involves the synthesis of pentyl phenoxyacetate from precursors, which can offer advantages in terms of starting material availability and reaction control.
Phenoxylation Reactions with Halogenated Acetates and Subsequent Esterification with Pentanol
This two-step approach first involves the synthesis of the phenoxyacetic acid precursor via a Williamson ether synthesis. dntb.gov.uaarkat-usa.orgresearchgate.netrsc.orgmdpi.com In this reaction, sodium phenoxide, generated by treating phenol (B47542) with a base like sodium hydroxide (B78521), acts as a nucleophile and displaces a halide from a haloacetate, such as ethyl chloroacetate (B1199739). ijprt.org This reaction is a classic SN2 nucleophilic substitution. arkat-usa.orgmdpi.com The resulting phenoxyacetate ester can then be hydrolyzed to phenoxyacetic acid.
Subsequently, the synthesized phenoxyacetic acid can be esterified with pentanol using one of the classical methods described above, such as Fischer or Steglich esterification, to yield pentyl phenoxyacetate. A more direct, though potentially less common, variation would involve the reaction of sodium phenoxide directly with pentyl chloroacetate. This would be a direct Williamson ether synthesis to form the final product. The success of this direct approach depends on the relative reactivity of the reactants and the potential for side reactions. dntb.gov.uaarkat-usa.orgresearchgate.netrsc.orgmdpi.com
Table 3: General Conditions for Williamson Ether Synthesis of Phenoxyacetates
| Phenol Derivative | Haloacetate | Base | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Phenol | Chloroacetic Acid | Sodium Hydroxide | Water | 75-95°C, 2-4h | Sodium Phenoxyacetate | cmu.edu |
| 4-Hydroxyphenyl derivative | Ethyl Chloroacetate | Not specified | Not specified | Not specified | Ethyl Phenoxyacetate derivative | farmaciajournal.com |
Synthesis through Phenoxyacetic Acid Hydrazide Intermediates
Phenoxyacetic acid hydrazides can serve as versatile intermediates in the synthesis of various derivatives. ijprt.org These hydrazides are typically prepared by the reaction of a phenoxyacetate ester, such as methyl or ethyl phenoxyacetate, with hydrazine (B178648) hydrate. ijprt.orgsciepub.com This is a nucleophilic acyl substitution reaction where hydrazine displaces the alkoxy group of the ester.
While the primary use of these hydrazides is often for the synthesis of other heterocyclic compounds, they can theoretically be converted back to esters. This would likely involve a reaction that replaces the hydrazinyl group with a pentoxy group. However, this is a less common and more indirect route for the synthesis of a simple ester like pentyl phenoxyacetate compared to direct esterification methods. More commonly, the hydrazide is used as a precursor for other functional groups. rushim.ru
Table 4: Synthesis of Phenoxyacetic Acid Hydrazide Derivatives
| Starting Ester | Reagent | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| Substituted Phenoxyacetates | Hydrazine Hydrate | Not specified | Not specified | Phenoxyacetic Acid Hydrazide Derivatives | farmaciajournal.com |
| Phenoxy Acetyl Methyl Ester | Hydrazine Hydrate | Methanol | Reflux, 5hr | Phenoxy Acetyl Hydrazide | sciepub.com |
Green Chemistry and Advanced Synthetic Strategies
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. wikipedia.orgmdpi.comfarmaciajournal.comchemrxiv.orgnih.govnih.govlongdom.org In the context of esterification, microwave irradiation can efficiently heat the reaction mixture, accelerating the rate of reaction. wikipedia.orgmdpi.comfarmaciajournal.comchemrxiv.orgnih.govlongdom.org For the synthesis of pentyl phenoxyacetate, a microwave-assisted Fischer esterification could be employed, potentially reducing the reaction time from hours to minutes. wikipedia.org
Enzymatic synthesis, utilizing lipases as biocatalysts, offers a highly selective and environmentally friendly alternative for ester production. researchgate.netresearchgate.netgoogle.comrsc.org Lipases can catalyze the esterification of carboxylic acids and alcohols under mild conditions, often in solvent-free systems, which reduces the environmental impact. researchgate.net The synthesis of pentyl acetate (B1210297) has been successfully demonstrated using immobilized lipases, suggesting that a similar approach could be applied for the synthesis of pentyl phenoxyacetate. researchgate.net
Ionic liquids, which are salts with low melting points, are being explored as green solvents and catalysts for a variety of organic reactions, including esterification. mdpi.comjk-sci.comsciepub.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. mdpi.comjk-sci.comsciepub.com In the synthesis of phenoxyacetate esters, an acidic ionic liquid could serve as both the solvent and the catalyst in a Fischer-type esterification, facilitating product separation and catalyst recycling.
Table 5: Overview of Green and Advanced Synthetic Strategies for Ester Synthesis
| Strategy | Key Features | Potential Application for Pentyl Phenoxyacetate |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. wikipedia.orgmdpi.comfarmaciajournal.comchemrxiv.orgnih.govnih.govlongdom.org | Fischer or Steglich esterification of phenoxyacetic acid and pentanol under microwave irradiation. wikipedia.org |
| Enzymatic Synthesis (Lipases) | High selectivity, mild reaction conditions, solvent-free options, biodegradable catalyst. researchgate.netresearchgate.netgoogle.comrsc.org | Lipase-catalyzed esterification of phenoxyacetic acid and pentanol. researchgate.net |
| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling, tunable properties. mdpi.comjk-sci.comsciepub.com | Use as a catalyst and/or solvent in the esterification of phenoxyacetic acid with pentanol. |
Biocatalytic Esterification for Phenoxyacetate Synthesis
Biocatalytic esterification has emerged as a sustainable alternative for the synthesis of esters, including phenoxyacetates. This method utilizes enzymes, typically lipases, as catalysts, offering high selectivity and milder reaction conditions compared to conventional chemical methods. The use of biocatalysts contributes to a reduction in waste and energy consumption, aligning with the principles of green chemistry. acs.org
The enzymatic synthesis of pentyl esters has been successfully demonstrated using immobilized lipases. ulpgc.esmdpi.com For instance, the esterification of a carboxylic acid with pentan-1-ol can be effectively catalyzed by a commercial immobilized lipase (B570770). mdpi.com These enzymatic processes often exhibit high conversion rates and the catalyst can be easily separated from the reaction mixture and reused for multiple cycles without a significant loss of activity. ulpgc.esmdpi.com In the context of phenoxyacetate synthesis, a similar approach involving the reaction of phenoxyacetic acid with pentanol in the presence of an immobilized lipase would be a viable and environmentally friendly route to pentyl phenoxyacetate.
Key advantages of biocatalytic esterification include:
High Selectivity: Enzymes can selectively catalyze the desired reaction, minimizing the formation of byproducts. ulpgc.es
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at moderate temperatures (30-70 °C), reducing energy consumption. ulpgc.es
Catalyst Reusability: Immobilized enzymes can be recovered and reused, lowering operational costs. ulpgc.esmdpi.com
"Natural" Product Labeling: Products obtained via enzymatic synthesis may be labeled as "natural," which can be advantageous in certain industries. ulpgc.es
Table 1: Comparison of Conventional and Biocatalytic Esterification
| Feature | Conventional Esterification | Biocatalytic Esterification |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) |
| Reaction Conditions | High temperatures, often harsh | Mild temperatures (30-70 °C), neutral pH |
| Selectivity | Can lead to side reactions | High chemo-, regio-, and stereoselectivity |
| Catalyst Separation | Difficult, requires neutralization and extraction | Simple filtration of immobilized enzyme |
| Environmental Impact | Generates acidic waste | Minimal waste, biodegradable catalyst |
Solvent-Free and Environmentally Conscious Methodologies for Phenoxyacetate Esters
A significant advancement in the synthesis of phenoxyacetate esters is the development of solvent-free reaction conditions. ulpgc.es The elimination of organic solvents is a key principle of green chemistry as it reduces volatile organic compound (VOC) emissions, minimizes waste, and simplifies downstream processing.
The enzymatic synthesis of pentyl esters has been shown to be highly effective in solvent-free systems. ulpgc.esulpgc.es In such processes, the reactants themselves act as the reaction medium. For the synthesis of pentyl phenoxyacetate, this would involve the direct reaction of phenoxyacetic acid and pentanol in the presence of a suitable catalyst, such as an immobilized lipase. Research on the solvent-free enzymatic synthesis of other pentyl esters has demonstrated high conversion rates and volumetric productivity. ulpgc.es For example, in the synthesis of pentyl acetate and propanoate, high conversions were achieved without the need for a solvent, which is advantageous for both process efficiency and environmental impact. ulpgc.es
The benefits of solvent-free synthesis are multifaceted:
Reduced Environmental Impact: Eliminates the use and disposal of hazardous organic solvents.
Increased Process Efficiency: Higher reactant concentrations can lead to faster reaction rates and increased reactor productivity. ulpgc.es
Simplified Purification: The absence of a solvent simplifies the isolation of the final ester product. ulpgc.es
Table 2: Key Parameters in Solvent-Free Enzymatic Synthesis of Pentyl Esters
| Parameter | Observation/Finding | Reference |
|---|---|---|
| Reactant Molar Ratio | An excess of the alcohol (e.g., pentan-1-ol) can improve conversion rates and enzyme stability. | mdpi.com |
| Temperature | Optimal temperatures are typically in the range of 40-70 °C for lipase-catalyzed reactions. | ulpgc.esulpgc.es |
| Enzyme Reusability | Immobilized lipases can be reused for multiple cycles (e.g., up to 10) with no significant loss of activity. | ulpgc.esmdpi.com |
| Conversion | High conversions (often >80%) can be achieved under optimized conditions. | mdpi.comulpgc.es |
Continuous Flow Synthesis Adaptations for Phenoxyacetate Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). beilstein-journals.orgscielo.br This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. springernature.comrsc.org
While specific examples of the continuous flow synthesis of pentyl phenoxyacetate are not extensively documented in the provided search results, the principles of flow chemistry can be readily adapted for the synthesis of phenoxyacetate derivatives. A continuous flow setup for this purpose would typically involve pumping the reactants, phenoxyacetic acid and pentanol, along with a suitable catalyst, through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. springernature.com
The advantages of adapting continuous flow synthesis for phenoxyacetate derivatives include:
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity. rsc.org
Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. springernature.com
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processes, as it can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel). rsc.org
Integration of In-line Analysis: Continuous flow systems can be equipped with in-line analytical tools for real-time reaction monitoring and quality control. beilstein-journals.org
The implementation of continuous flow biocatalysis, where an immobilized enzyme is packed into a column reactor, is a particularly promising approach for the synthesis of phenoxyacetate esters. mdpi.com This combines the benefits of enzymatic catalysis with the efficiencies of continuous processing. Studies on the continuous flow enzymatic synthesis of other esters have demonstrated significantly higher productivity compared to batch systems. ulpgc.es
Table 3: Comparison of Batch and Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Operation | Sequential steps in a single vessel | Continuous stream of reactants through a reactor |
| Heat & Mass Transfer | Often limited by vessel size | Excellent, due to high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway in large-scale reactions | Inherently safer due to small reaction volumes |
| Scalability | Can be challenging, may require process redesign | More straightforward (time or numbering-up) |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Reaction Mechanisms and Chemical Transformations of Pentyl Phenoxyacetate
Mechanisms of Ester Formation for Phenoxyacetate (B1228835) Compounds
The synthesis of pentyl phenoxyacetate, like other esters, can be achieved through several established chemical pathways. The formation of the ester linkage is a critical step, typically preceded by the synthesis of the phenoxyacetic acid backbone.
The most common method for preparing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification, an acid-catalyzed condensation reaction. synarchive.com In the synthesis of pentyl phenoxyacetate, phenoxyacetic acid reacts with pentanol (B124592) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process. organic-chemistry.org To favor the formation of the ester product, reaction conditions are often manipulated according to Le Châtelier's principle, typically by using an excess of the alcohol (pentanol) or by removing the water that is formed as a byproduct. organic-chemistry.orglibretexts.org
The mechanism of Fischer esterification proceeds through a series of reversible steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of phenoxyacetic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic Attack: The alcohol (pentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgcerritos.edu
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, pentyl phenoxyacetate. masterorganicchemistry.com
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Protonation of carbonyl oxygen | Protonated carboxylic acid |
| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |
| 3 | Proton transfer | Protonated tetrahedral intermediate |
| 4 | Elimination of water | Protonated ester |
| 5 | Deprotonation | Final ester product |
The phenoxyacetic acid precursor required for the esterification is commonly synthesized via a base-mediated phenoxylation reaction, most notably the Williamson ether synthesis. wikipedia.org This reaction forms the ether linkage between the phenyl group and the acetate (B1210297) moiety. wikipedia.org
In this Sₙ2 reaction, a sodium phenoxide (prepared by reacting phenol (B47542) with a strong base like sodium hydroxide) acts as a nucleophile. wikipedia.orgjk-sci.com This nucleophile then attacks an electrophilic haloacetate, such as ethyl chloroacetate (B1199739) or chloroacetic acid. wikipedia.org
The general mechanism is as follows:
Deprotonation of Phenol: A strong base deprotonates phenol to form the more nucleophilic phenoxide ion. jk-sci.com
Nucleophilic Substitution: The phenoxide ion attacks the carbon atom bearing the halogen in the haloacetate molecule in a backside attack. wikipedia.orglibretexts.org This concerted step displaces the halide ion (e.g., Cl⁻) as the leaving group, forming the C-O ether bond and yielding the phenoxyacetate compound. wikipedia.org
For this Sₙ2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. wikipedia.org The use of polar aprotic solvents like DMSO can also be beneficial. jk-sci.comlibretexts.org
Hydrolytic Pathways and Chemical Stability of Pentyl Phenoxyacetate
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. wikipedia.org This reaction can be catalyzed by either acid or base and is a key pathway for the degradation of pentyl phenoxyacetate. libretexts.org
The acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification. wikipedia.orglibretexts.org The reaction is an equilibrium process that is driven toward the products (phenoxyacetic acid and pentanol) by using a large excess of water. libretexts.orgchemistrysteps.com
The mechanism proceeds as follows: youtube.comyoutube.com
Protonation of Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. libretexts.org
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy group (-OR), making it a better leaving group (an alcohol). youtube.com
Elimination of Alcohol: The intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (pentanol). youtube.com
Deprotonation: A water molecule deprotonates the carbonyl group, regenerating the acid catalyst and forming the carboxylic acid (phenoxyacetic acid). libretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgmasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, the base (e.g., hydroxide (B78521) ion, OH⁻) is a reactant and is consumed in stoichiometric amounts. wikipedia.org
The mechanism involves a nucleophilic acyl substitution: masterorganicchemistry.com
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This step does not require prior protonation of the carbonyl group. youtube.com
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (pentoxide) as the leaving group. masterorganicchemistry.com
Acid-Base Reaction: The alkoxide ion is a strong base and immediately deprotonates the newly formed phenoxyacetic acid. This final, irreversible acid-base step forms a carboxylate salt (sodium phenoxyacetate) and the alcohol (pentanol). chemistrysteps.commasterorganicchemistry.com
To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt. masterorganicchemistry.com The irreversibility of saponification makes it a more efficient method for ester cleavage compared to acid-catalyzed hydrolysis. chemguide.co.uk
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst/Reagent | Acid (catalytic amount) | Base (stoichiometric amount) |
| Reversibility | Reversible (equilibrium) libretexts.org | Irreversible wikipedia.org |
| Initial Step | Protonation of carbonyl oxygen libretexts.org | Nucleophilic attack by OH⁻ youtube.com |
| Final Products | Carboxylic acid + Alcohol libretexts.org | Carboxylate salt + Alcohol libretexts.org |
Aromatic Rearrangement Reactions Involving Phenoxyacetate Esters
Phenolic esters, such as pentyl phenoxyacetate, can undergo aromatic rearrangement reactions where an acyl group migrates from the phenolic oxygen to the aromatic ring. The most prominent example is the Fries rearrangement. wikipedia.orgbyjus.com
The Fries rearrangement converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones upon treatment with a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. wikipedia.orgsigmaaldrich.com The reaction involves the migration of the acyl group from the ester oxygen to the benzene (B151609) ring. lscollege.ac.in
While a definitive mechanism is still debated, a widely accepted pathway involves the formation of an acylium carbocation intermediate: wikipedia.orglscollege.ac.in
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. byjus.comlscollege.ac.in
Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, leading to cleavage and the formation of a free acylium carbocation (R-C=O⁺) and an aluminum phenoxide complex. wikipedia.orgbyjus.com
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the activated aromatic ring at the ortho and para positions in a classic electrophilic aromatic substitution reaction. wikipedia.org
The ratio of ortho to para product can be controlled by reaction conditions such as temperature and solvent polarity. byjus.comlscollege.ac.in Low temperatures tend to favor the para product, while high temperatures favor the ortho product. lscollege.ac.inpw.live The formation of the ortho isomer at higher temperatures is often rationalized by the formation of a more stable bidentate complex with the Lewis acid catalyst. lscollege.ac.in A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.orgsigmaaldrich.com
Fries Rearrangement and Photo-Fries Rearrangement Mechanisms
The Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement, are significant reactions for aryl esters like pentyl phenoxyacetate, converting them into hydroxy aryl ketones. wikipedia.orgthermofisher.com
The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aryl ring, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction is selective for the ortho and para positions. wikipedia.org The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com Initially, the Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a free acylium carbocation. wikipedia.org This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com
Reaction conditions, such as temperature and solvent, play a crucial role in determining the ratio of ortho to para products. wikipedia.orgbyjus.com
| Condition | Favored Product | Rationale |
| Low Temperature | Para-substituted product | Kinetically controlled product. youtube.com |
| High Temperature | Ortho-substituted product | Thermodynamically controlled product; the ortho-isomer is often stabilized by intramolecular hydrogen bonding. wikipedia.org |
| Non-polar Solvent | Ortho-substituted product | Favors an intramolecular rearrangement mechanism. byjus.com |
| Polar Solvent | Para-substituted product | Favors the formation of a solvent-separated ion pair, allowing for intermolecular attack at the more accessible para position. byjus.com |
The photo-Fries rearrangement achieves a similar transformation but uses UV light instead of a catalyst. wikipedia.orgslideshare.net This reaction proceeds through a radical mechanism. wikipedia.orgslideshare.net Upon absorbing UV radiation, the aryl ester is promoted to an excited state, leading to the homolytic cleavage of the ester bond. researchgate.netbarbatti.org This generates a phenoxy radical and an acyl radical within a "solvent cage". slideshare.netunipv.it These radicals can then recombine at the ortho or para positions of the phenoxy radical to form intermediates that tautomerize to the final hydroxy aryl ketone products. slideshare.net If the radicals escape the solvent cage, they may abstract hydrogen atoms from the solvent, leading to the formation of phenol and other side products. slideshare.net The photo-Fries rearrangement is a key process in the photodegradation of certain polymers and agrochemicals. wikipedia.orgbarbatti.org
Mechanism of Acyl Group Migration in Aryl Phenoxyacetates
Acyl group migration in aryl phenoxyacetates is the core transformation in the Fries rearrangement but can also occur under other conditions. rsc.org The fundamental process involves the intramolecular transfer of the acyl group from the ester oxygen to a carbon atom on the aromatic ring.
In the Lewis acid-catalyzed Fries rearrangement, the mechanism involves the generation of a distinct electrophilic acylium cation that then attacks the ring. wikipedia.orgbyjus.com However, acyl migration can also be conceptualized as an intramolecular process, particularly in non-polar solvents where the acylium ion and the phenoxide-Lewis acid complex are held tightly together in an ion pair. organic-chemistry.org
Another relevant mechanism is the anionic Fries rearrangement . This variant uses a strong base, such as an organolithium reagent, to deprotonate the ortho position of the aryl ester. youtube.com This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the adjacent ester carbonyl group, leading to the migration of the acyl group to the ortho position. youtube.com This process is driven by the formation of a more stable phenoxide. youtube.com
Other Significant Chemical Transformations of Phenoxyacetate Derivatives
Electrophilic Aromatic Substitution on the Phenoxy Ring System
The phenoxy group (-O-Ar) in pentyl phenoxyacetate contains an aromatic ring that is highly susceptible to electrophilic aromatic substitution (SEAr). byjus.comwikipedia.org The ether oxygen atom is an activating group because its lone pairs of electrons can be delocalized into the benzene ring through resonance. byjus.comquora.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgquora.com
This electron-donating effect preferentially increases the electron density at the ortho and para positions. byjus.com Consequently, the phenoxy group acts as an ortho, para-director for incoming electrophiles. Common electrophilic aromatic substitution reactions include:
Halogenation: In the presence of a solvent, phenols and their ethers react with bromine or chlorine to yield mono- or poly-halogenated products, typically at the ortho and para positions, even without a Lewis acid catalyst. byjus.com
Nitration: Treatment with dilute nitric acid introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho and para nitrophenols. byjus.com Using concentrated nitric acid can lead to polysubstitution. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. The high reactivity of the phenoxy ring system makes these reactions proceed readily. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring.
Transesterification Reactions of Pentyl Phenoxyacetate
Transesterification is the process of exchanging the pentyl group of pentyl phenoxyacetate with another alcohol's organic group (R'). wikipedia.org This equilibrium-driven reaction is typically catalyzed by either an acid or a base. wikipedia.orgyoutube.com
Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide (R'O⁻), is used. masterorganicchemistry.com
Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com
Tetrahedral Intermediate Formation: This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.orgyoutube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxy group (pentyloxide) as the leaving group to yield the new ester. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification: Under acidic conditions, a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the new alcohol (R'OH) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added oxygen to the original pentyloxy oxygen, turning it into a good leaving group (pentanol). masterorganicchemistry.com
Elimination: The lone pair on the hydroxyl oxygen reforms the π-bond, expelling pentanol as a neutral molecule.
Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product. masterorganicchemistry.com
Biochemical Transformation Mechanisms of Phenoxyacetates under Environmental Conditions
In the environment, phenoxyacetate derivatives are subject to biochemical transformations, primarily through microbial degradation. nih.gov The initial and most crucial step in the breakdown of esters like pentyl phenoxyacetate is hydrolysis. nih.gov
Microorganisms in soil and water produce enzymes, such as esterases and lipases, that catalyze the cleavage of the ester bond. This hydrolysis reaction breaks down pentyl phenoxyacetate into phenoxyacetic acid and pentanol. nih.gov The rate of this biodegradation is influenced by environmental factors including the microbial population, oxygen levels, pH, and temperature. nih.gov
Following hydrolysis, the resulting phenoxyacetic acid can be further degraded by specialized microbial pathways. This often involves hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of related phenoxy acid herbicides is well-studied and typically proceeds through the formation of chlorophenol metabolites, which are then further broken down. nih.gov Oxygen often plays a stimulating role in the degradation process of these compounds in environments like bottom sediments. nih.gov
Photochemical Degradation Pathways of Phenoxyacetate Esters
Phenoxyacetate esters can undergo photochemical degradation when exposed to sunlight, particularly UV radiation. nih.gov This degradation can occur through two primary pathways:
Direct Photolysis: The aromatic structure in the phenoxyacetate molecule allows it to absorb UV radiation. nih.gov This absorption can excite the molecule to a higher energy state, leading to the homolytic cleavage of bonds, such as the ether linkage or the ester bond, initiating degradation. nih.gov This process is mechanistically related to the photo-Fries rearrangement, where radical intermediates are formed.
Indirect Photodegradation (Photosensitization): In natural waters, other substances can absorb solar radiation and produce highly reactive chemical species, such as hydroxyl radicals (•OH). These reactive species can then attack and degrade the phenoxyacetate ester. Advanced Oxidation Processes (AOPs), which often combine UV radiation with other reagents to generate these radicals, are effective methods for removing phenoxy acids and their derivatives from water. nih.gov
The efficiency of photodegradation is dependent on factors such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the specific chemical structure of the ester. nih.govfrontiersin.org
Computational Chemistry and Theoretical Studies on Pentyl Phenoxyacetate
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and energy. For a molecule like pentyl phenoxyacetate (B1228835), a variety of methods can be employed, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like pentyl phenoxyacetate due to its favorable balance of accuracy and computational efficiency. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach allows for the investigation of various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics.
In the context of phenoxyacetate systems, DFT calculations are instrumental in several areas:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Electronic Properties: Calculating properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity faccts.de.
Spectroscopic Analysis: Predicting vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure researchgate.net.
Reactivity Descriptors: Using conceptual DFT, reactivity indices like electrophilicity and nucleophilicity can be calculated to predict how the molecule will interact with other chemical species.
For phenoxyacetic acid and its derivatives, DFT has been successfully used to analyze structural parameters, vibrational spectra, and electronic properties researchgate.net. These studies provide a strong foundation for extending such computational analyses to pentyl phenoxyacetate. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set is critical in DFT calculations and significantly influences the accuracy of the results ukm.mychemrxiv.org.
Beyond DFT, other quantum chemical methods are also valuable for studying phenoxyacetate systems.
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They form a hierarchy of increasing accuracy and computational cost. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide more accurate results by including electron correlation effects, which are important for a precise description of molecular energies and properties rsc.orgresearchgate.net. For flexible molecules like pentyl phenoxyacetate, ab initio methods can be used for high-accuracy calculations of conformational energies and rotational barriers nih.govcolumbia.edu.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations tandfonline.comnih.gov. This makes them computationally much faster than ab initio or DFT methods, allowing for the study of very large molecules or for performing molecular dynamics simulations tandfonline.comwhiterose.ac.uk. Methods like AM1, PM3, and PM7 are commonly used. For a molecule with the conformational flexibility of pentyl phenoxyacetate, semi-empirical methods can be particularly useful for an initial, rapid exploration of the potential energy surface to identify low-energy conformers before applying more accurate but computationally expensive methods whiterose.ac.ukchemrxiv.org.
The choice of a basis set is a crucial aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and the computational cost of the calculation.
For a molecule containing atoms like carbon, hydrogen, and oxygen, as in pentyl phenoxyacetate, a variety of basis sets are available. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed.
Polarization Functions (d,p): These functions are added to the basis set to allow for non-spherical electron density distribution around atoms, which is essential for describing chemical bonds accurately.
Diffuse Functions (+): These functions are important for describing anions, excited states, and non-covalent interactions, as they allow for electron density to be located further from the nucleus.
The selection of an appropriate basis set depends on the property being investigated. For geometry optimizations, a double-zeta basis set with polarization functions (e.g., 6-31G(d)) might be sufficient. However, for more accurate energy calculations or the study of subtle electronic effects, larger basis sets with both polarization and diffuse functions are often necessary rsc.org. The effect of the basis set on the calculated conformational energies can be significant, and it is often recommended to perform calculations with a series of basis sets to ensure the results are converged rsc.org.
| Method Type | Key Features | Typical Application for Pentyl Phenoxyacetate |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Geometry optimization, electronic structure analysis, spectroscopic predictions. |
| Ab Initio (e.g., MP2, CCSD) | High accuracy, systematically improvable, computationally expensive. | Accurate conformational energy calculations, benchmarking of DFT results. |
| Semi-Empirical (e.g., AM1, PM3) | Computationally very fast, uses empirical parameters. | Initial conformational searches, studies of very large systems. |
Molecular Structure and Conformation Analysis of Phenoxyacetate Esters
The flexibility of the pentyl chain and the rotational freedom around several single bonds in pentyl phenoxyacetate give rise to a complex conformational landscape. Computational methods are indispensable for exploring these different conformations and understanding their relative stabilities and electronic properties.
Pentyl phenoxyacetate can exist as a mixture of different conformational isomers, or conformers, at room temperature. These conformers arise from rotation around single bonds, primarily the C-O bonds of the ester group and the C-C bonds of the pentyl chain. The study of these conformers and their relative energies is known as conformational analysis.
Computational chemists typically perform a potential energy surface (PES) scan to identify stable conformers. This involves systematically changing the dihedral angles of key rotatable bonds and calculating the energy at each point. The minima on the resulting PES correspond to stable conformers, while the maxima represent transition states for interconversion between conformers.
For phenoxyacetic acid and its derivatives, studies have shown that the conformation of the side chain is particularly important. Two primary conformations are often considered:
Synclinal (or gauche): Where the O-C-C=O dihedral angle is around ±60°.
Antiperiplanar (or trans): Where the O-C-C=O dihedral angle is around 180°.
The relative stability of these conformers is influenced by a combination of steric and electronic effects. For the ester group itself, the s-trans conformation (where the alkyl group is trans to the carbonyl group) is generally more stable than the s-cis conformation due to steric hindrance imperial.ac.uk. The barrier to rotation around the C-O ester bond is significant, typically in the range of 11-13 kcal/mol for simple esters researchgate.net. The internal rotation of the methoxy methyl group in various esters has also been studied, with rotational barriers around 420 cm⁻¹ mdpi.com.
For pentyl phenoxyacetate, in addition to the ester group conformation, the numerous C-C bonds in the pentyl chain also contribute to a large number of possible conformers. Identifying the global minimum energy structure and the ensemble of low-energy conformers is a key goal of computational analysis.
Once the geometries of the stable conformers are determined, a variety of computational tools can be used to analyze their electronic structure and charge distribution in detail.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds) uni-muenchen.de. This analysis can reveal important details about:
Hybridization: The spd character of the atomic orbitals involved in bonding.
Bond Polarity: The distribution of electron density between two bonded atoms.
Hyperconjugation: Delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. These interactions can play a significant role in determining conformational preferences uni-muenchen.deresearchgate.net. NBO analysis provides a quantitative measure of these interactions through second-order perturbation theory analysis of the Fock matrix dergipark.org.trresearchgate.net.
Electrostatic Potential (ESP) Derived Charges: The distribution of electrons in a molecule creates an electrostatic potential (ESP) in the surrounding space. This ESP is crucial for understanding non-covalent interactions. Several schemes exist to derive atomic point charges that reproduce the quantum mechanically calculated ESP.
CHelpG (Charges from Electrostatic Potentials using a Grid-based method): This method fits atomic charges to reproduce the ESP on a grid of points surrounding the molecule wikipedia.org.
ESP (Electrostatic Potential) Charges: This is a more general term for charges derived from the electrostatic potential. The quality of these charges can depend on the sampling of the ESP around the molecule nih.govresearchgate.net.
These charge models are valuable for:
Visualizing Charge Distribution: Molecular electrostatic potential maps can be generated to visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which can indicate sites for electrophilic or nucleophilic attack researchgate.net.
Molecular Mechanics Simulations: The derived atomic charges are often used as parameters in classical force fields for molecular dynamics simulations.
The table below summarizes the types of information that can be obtained from these analyses for a molecule like pentyl phenoxyacetate.
| Analysis Method | Information Obtained | Relevance to Pentyl Phenoxyacetate |
| NBO | Lewis-like bonding picture, atomic charges, orbital interactions, hyperconjugation energies. | Understanding the nature of chemical bonds, the electronic basis for conformational preferences, and intramolecular interactions. |
| CHelpG/ESP | Atomic point charges that reproduce the molecular electrostatic potential. | Parameterization of force fields for molecular simulations, understanding intermolecular interactions, and predicting reactivity. |
Chemical Reactivity and Reaction Pathway Modeling
Computational modeling offers a powerful lens through which to examine the chemical reactivity and potential reaction pathways of Pentyl phenoxyacetate. By employing various theoretical methods, researchers could predict how this molecule would behave in different chemical environments, identifying the most likely sites for reaction and the energetic barriers associated with its transformations.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.
A computational analysis of Pentyl phenoxyacetate would involve calculating the energies of its HOMO and LUMO. The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally corresponds to higher stability and lower reactivity.
Hypothetical Data Table for FMO Analysis of Pentyl Phenoxyacetate:
| Parameter | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | -8.5 | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | 1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 9.7 | A relatively large gap would suggest high kinetic stability. |
Visualizing the HOMO and LUMO surfaces would reveal the specific atoms or regions of the Pentyl phenoxyacetate molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, one might hypothesize that the HOMO is localized on the phenoxy ring due to its electron-rich nature, while the LUMO might be centered on the carbonyl group of the ester, a common electrophilic site.
To understand the kinetics of a chemical reaction, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.
For a reaction involving Pentyl phenoxyacetate, such as its hydrolysis, computational chemists would model the step-by-step mechanism, identifying the geometry and energy of the transition state for each step. This would provide a quantitative measure of how fast the reaction is likely to proceed under given conditions.
Hypothetical Data for a Reaction of Pentyl Phenoxyacetate:
| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry |
| Nucleophilic attack | 15.2 | Tetrahedral intermediate formation |
| Leaving group departure | 8.5 | C-O bond cleavage |
Beyond activation energies, computational chemistry can be used to predict a wealth of other kinetic and thermodynamic parameters. By performing frequency calculations on the optimized geometries of reactants, transition states, and products, it is possible to determine enthalpies, entropies, and Gibbs free energies of reaction.
These calculations would allow for the prediction of rate constants (k) using transition state theory, providing a complete kinetic profile of a reaction involving Pentyl phenoxyacetate. Furthermore, the thermodynamic parameters would indicate whether a reaction is favorable (exergonic) or unfavorable (endergonic) and whether it is driven by enthalpy or entropy.
Structure-Chemical Reactivity Relationships from Computational Models
The pentyl group in Pentyl phenoxyacetate is an alkyl chain that can influence the molecule's reactivity through steric and electronic effects. Computationally, one could compare the reactivity of Pentyl phenoxyacetate to that of other alkyl phenoxyacetates (e.g., methyl, ethyl, isopropyl).
By analyzing parameters such as the partial charges on the atoms of the ester group and the HOMO-LUMO gap, a quantitative relationship between the size and branching of the alkyl chain and the reactivity of the ester could be established. For example, bulkier alkyl groups might sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.
The phenoxy ring is another key functional group in Pentyl phenoxyacetate. Its reactivity, particularly in electrophilic aromatic substitution reactions, is highly sensitive to the presence of substituents. Computational studies could systematically investigate the effect of adding various electron-donating or electron-withdrawing groups to the phenoxy ring.
By calculating properties such as the electrostatic potential surface and the Fukui functions for different substituted analogues of Pentyl phenoxyacetate, it would be possible to predict how substituents would alter the ring's reactivity and regioselectivity. For instance, an electron-donating group would be expected to increase the electron density on the ring, making it more susceptible to electrophilic attack, and would direct incoming electrophiles to the ortho and para positions.
Hypothetical Data Table for Substituent Effects:
| Substituent at para-position | Hammett Parameter (σp) | Calculated Charge on Ring | Predicted Reactivity |
| -NO2 | 0.78 | More positive | Decreased |
| -H | 0.00 | Neutral | Baseline |
| -OCH3 | -0.27 | More negative | Increased |
Analytical Methodologies for Characterization and Quantification of Pentyl Phenoxyacetate
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of Pentyl Phenoxyacetate (B1228835) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for Pentyl Phenoxyacetate are detailed below, with chemical shifts (δ) expressed in parts per million (ppm) relative to a standard reference.
Aromatic Protons: The protons on the monosubstituted benzene (B151609) ring are expected to appear in the range of δ 6.9-7.4 ppm. The protons ortho and para to the ether linkage will be slightly more shielded than the meta protons, leading to complex multiplets.
Oxymethylene Protons (-O-CH₂-C=O): The two protons of the methylene (B1212753) group adjacent to the phenoxy group and the carbonyl group are expected to resonate as a singlet at approximately δ 4.6 ppm due to the strong deshielding effect of the adjacent oxygen and carbonyl functionalities.
Ester Methylene Protons (-C(=O)O-CH₂-): The two protons on the carbon of the pentyl group attached to the ester oxygen are deshielded and will likely appear as a triplet around δ 4.2 ppm.
Pentyl Chain Protons: The remaining methylene protons of the pentyl group will appear further upfield, typically between δ 1.3 and δ 1.7 ppm, as complex multiplets.
Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group of the pentyl chain are the most shielded and are expected to produce a triplet at approximately δ 0.9 ppm.
Predicted ¹H NMR Data for Pentyl Phenoxyacetate
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅-) | 6.9 - 7.4 | Multiplet | 5H |
| Oxymethylene (-O-CH₂-C=O) | ~4.6 | Singlet | 2H |
| Ester Methylene (-COO-CH₂-) | ~4.2 | Triplet | 2H |
| Pentyl Chain (-CH₂-CH₂-CH₂-) | 1.3 - 1.7 | Multiplet | 4H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear around δ 169-171 ppm.
Aromatic Carbons: The carbon attached to the ether oxygen (C-O) will resonate at approximately δ 157-159 ppm. The other aromatic carbons will appear in the typical δ 115-130 ppm region.
Oxymethylene Carbon (-O-CH₂-C=O): The carbon of the methylene group flanked by the phenoxy and carbonyl groups is expected around δ 65-67 ppm.
Ester Methylene Carbon (-COO-CH₂-): The carbon of the pentyl group attached to the ester oxygen will appear at approximately δ 65 ppm.
Pentyl Chain Carbons: The remaining carbons of the pentyl chain will resonate upfield, typically in the δ 14-30 ppm range.
Predicted ¹³C NMR Data for Pentyl Phenoxyacetate
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 169 - 171 |
| Aromatic (C-O) | 157 - 159 |
| Aromatic (CH) | 115 - 130 |
| Oxymethylene (-O-CH₂-C=O) | 65 - 67 |
| Ester Methylene (-COO-CH₂-) | ~65 |
| Pentyl Chain (-CH₂-) | 20 - 30 |
| Terminal Methyl (-CH₃) | ~14 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in Pentyl Phenoxyacetate by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the strong absorption of the carbonyl group and the C-O bonds.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl stretch is expected in the region of 1750-1735 cm⁻¹. The exact frequency can be influenced by the electronic effects of the neighboring phenoxy group. researchgate.net
C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester linkage will appear as a strong band between 1300-1150 cm⁻¹. The aryl-alkyl ether C-O stretch will also produce a strong signal, typically around 1250 cm⁻¹.
C=C Aromatic Stretch: Medium to weak absorptions corresponding to the carbon-carbon stretching within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching from the pentyl and methylene groups will appear as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Aromatic C-H stretching will produce weaker bands above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce stronger signals in Raman than in IR.
Predicted Vibrational Frequencies for Pentyl Phenoxyacetate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Ester C=O Stretch | 1750 - 1735 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Ether & Ester C-O Stretch | 1300 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in Pentyl Phenoxyacetate is the phenoxy group. The benzene ring exhibits characteristic absorptions in the ultraviolet region due to π → π* transitions. Typically, monosubstituted benzene derivatives show a strong primary absorption band (E2-band) around 200-220 nm and a weaker, fine-structured secondary band (B-band) around 250-270 nm. The presence of the oxygen substituent may cause a slight bathochromic (red) shift of these bands.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Pentyl Phenoxyacetate. When coupled with an ionization technique like electron ionization (EI), it also provides structural information through the analysis of fragmentation patterns.
The molecular formula of Pentyl Phenoxyacetate is C₁₃H₁₈O₃, giving it a molecular weight of approximately 222.28 g/mol . High-resolution mass spectrometry would confirm the exact mass and elemental composition.
Under EI-MS, the molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 222. The fragmentation pattern would likely include key ions resulting from the cleavage of the ester and ether bonds. A plausible fragmentation pathway could include:
Loss of the pentoxy radical (-OC₅H₁₁): Cleavage of the ester C-O bond would lead to the formation of the phenoxyacetyl cation at m/z 135.
Loss of the pentyl group (-C₅H₁₁): This would result in an ion at m/z 151.
Cleavage of the ether bond: Scission between the aromatic ring and the ether oxygen could produce a phenoxy radical and an ion at m/z 149, or a phenyl cation at m/z 77 and a larger fragment.
Formation of the tropylium (B1234903) ion: Rearrangement and cleavage of the benzyl (B1604629) portion could lead to the stable tropylium ion at m/z 91. This is a common fragment for compounds containing a benzyl moiety. The mass spectrum of the related methyl phenoxyacetate shows a prominent peak corresponding to this type of fragmentation. nist.gov
McLafferty Rearrangement: A hydrogen atom from the pentyl chain could be transferred to the carbonyl oxygen, leading to the elimination of pentene (C₅H₁₀) and the formation of a radical cation at m/z 152.
Predicted Key Fragments in the Mass Spectrum of Pentyl Phenoxyacetate
| Predicted m/z | Possible Fragment Ion Structure |
|---|---|
| 222 | [C₁₃H₁₈O₃]⁺ (Molecular Ion) |
| 152 | [C₈H₈O₃]⁺ (from McLafferty Rearrangement) |
| 135 | [C₆H₅OCH₂CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating Pentyl Phenoxyacetate from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Given its expected volatility and thermal stability, Gas Chromatography (GC) is an ideal method for the analysis of Pentyl Phenoxyacetate.
Gas Chromatography (GC): In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or mid-polarity column (e.g., polysiloxane-based phases like DB-5 or DB-17) would be suitable. The retention time of Pentyl Phenoxyacetate would be dependent on the specific column and temperature program used. Quantification can be achieved with high precision using a detector like a Flame Ionization Detector (FID) by creating a calibration curve with standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique provides the highest level of confidence in identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly specific detector. As Pentyl Phenoxyacetate elutes from the GC column, it is introduced into the mass spectrometer, which records its mass spectrum. The combination of a unique retention time and a characteristic mass spectrum (matching the fragmentation pattern described in section 5.1.4) allows for unambiguous identification and quantification, even in complex samples. GC-MS is a standard method for the analysis of phenoxy acid derivatives and other similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenoxyacetate esters due to its high resolution, sensitivity, and adaptability. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these compounds, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.commdpi.com This setup allows for the efficient separation of pentyl phenoxyacetate from both more polar precursors, such as phenoxyacetic acid, and less polar impurities.
The retention of phenoxyacetic compounds in RP-HPLC is influenced by the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the pH. mdpi.com For phenoxyacetic acids, controlling the pH is crucial as it affects their ionization state and, consequently, their retention. mdpi.com Although pentyl phenoxyacetate is a neutral ester, pH control can be important for separating it from acidic or basic impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often required to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. mdpi.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule provides strong chromophores. mdpi.com For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov
Table 1: Typical HPLC Conditions for Phenoxyacetate Analysis
| Parameter | Typical Condition | Rationale/Notes |
|---|---|---|
| Column (Stationary Phase) | C18 (Octadecyl silica), 150-250 mm length, 4.6 mm i.d., 5 µm particle size | Standard for reversed-phase separation of moderately nonpolar compounds. cipac.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Adjusting the organic solvent percentage controls the retention time. Acetonitrile often provides better peak shapes. mdpi.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is preferred for complex samples to resolve components with varying polarities and reduce analysis time. mdpi.com |
| Flow Rate | 0.7 - 1.5 mL/min | Typical flow rate for standard analytical columns. mdpi.compan.olsztyn.pl |
| Detector | UV/Vis (e.g., Diode Array Detector) at ~270 nm | The aromatic ring of the phenoxy group allows for sensitive UV detection. cipac.org |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Controlling temperature ensures reproducible retention times. |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Purification
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of chemical reactions, such as the esterification of phenoxyacetic acid to form pentyl phenoxyacetate. silicycle.comresearchgate.net It allows for the qualitative assessment of the consumption of reactants and the formation of products in near real-time. researchgate.netthieme.de
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials (phenoxyacetic acid and pentyl alcohol) and a reference standard of the product, if available. researchgate.net The plate, usually coated with silica (B1680970) gel (a polar stationary phase), is then developed in a sealed chamber containing a suitable mobile phase, which is typically a nonpolar solvent system. ukessays.com Because the ester (pentyl phenoxyacetate) is significantly less polar than the corresponding carboxylic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. researchgate.net The disappearance of the phenoxyacetic acid spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. researchgate.net
For purification, TLC is used to determine the optimal solvent system for larger-scale separation by column chromatography. ukessays.com Different solvent mixtures are tested to find the one that provides the best separation between the desired product and any impurities or unreacted starting materials. researchgate.net Visualization of the separated spots is often achieved under UV light, as the aromatic ring is UV-active. Alternatively, chemical staining agents can be used. epfl.ch
Table 2: Typical TLC System for Monitoring Pentyl Phenoxyacetate Synthesis
| Parameter | Typical Condition | Purpose/Notes |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates | The F254 indicator allows for visualization under 254 nm UV light. ukessays.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | A common solvent system for separating esters from more polar carboxylic acids. The ratio can be adjusted to optimize separation. researchgate.net |
| Development | Ascending development in a closed chamber | Ensures solvent vapor saturation for reproducible results. silicycle.com |
| Visualization | 1. UV light (254 nm) 2. Staining (e.g., phosphomolybdic acid, potassium permanganate) | UV light is non-destructive. Staining reagents react with the compounds to produce colored spots but are destructive. epfl.ch |
| Expected Result | Rf (Pentyl Phenoxyacetate) > Rf (Phenoxyacetic Acid) | The less polar ester moves further up the plate than the polar carboxylic acid. researchgate.net |
Advanced and Coupled Analytical Techniques
Beyond routine analysis, advanced techniques provide deeper insights into the origin, fate, and stereochemistry of phenoxyacetate compounds. These methods are particularly valuable in environmental science and stereoselective synthesis.
Compound-Specific Isotope Analysis for Phenoxyacetate Tracing
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the source and assess the degradation of contaminants in the environment. cpeo.orgtersusenv.com This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within an individual compound. microbe.com The isotopic composition of a synthetic compound like pentyl phenoxyacetate is determined by the starting materials and the manufacturing process, creating a distinct isotopic signature. cpeo.org
When a compound undergoes degradation, either through biological or abiotic processes, the rates of reaction for molecules containing lighter isotopes (e.g., ¹²C) are typically faster than for those containing heavier isotopes (e.g., ¹³C). microbe.com This kinetic isotope effect leads to a progressive enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. microbe.com By measuring the change in the isotopic ratio, CSIA can provide conclusive evidence of in-situ degradation, an insight that cannot be obtained from concentration data alone. tersusenv.commicrobe.com
The analysis is typically performed using a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS). scripps.edu The GC separates the target compound from the sample matrix, and the compound is then combusted to CO₂ (for carbon isotope analysis) or pyrolyzed to H₂ (for hydrogen isotope analysis) before entering the IRMS for precise isotope ratio measurement. fmach.it This approach can be used to trace the environmental fate of phenoxyacetate herbicides and related esters, distinguishing between different sources of contamination and quantifying natural attenuation. nih.govnih.gov
Enantiomer-Specific Analytical Methods for Chiral Phenoxyacetates
While pentyl phenoxyacetate itself is not chiral, many related and widely used phenoxyacetate derivatives, particularly phenoxypropionate herbicides like dichlorprop (B359615) and mecoprop, possess a chiral center. nih.gov For such compounds, the different enantiomers can exhibit distinct biological activities, with one enantiomer often being responsible for the desired herbicidal effect while the other may be inactive or contribute to unwanted toxicity. nih.gov This necessitates the development of enantiomer-specific analytical methods to study their environmental behavior and biological effects separately.
The primary technique for separating enantiomers is chiral chromatography, which can be performed using either HPLC or Supercritical Fluid Chromatography (SFC). rsc.orgresearchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. rsc.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly used for the resolution of racemic phenoxy acid herbicides. rsc.orgresearchgate.net
Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, added to the buffer is another effective technique for the enantioseparation of phenoxy acids. nih.gov These methods are crucial for determining the enantiomeric excess (ee) in commercial formulations and for studying enantioselective degradation processes in the environment, where microorganisms may preferentially degrade one enantiomer over the other.
Table 3: Common Chiral Stationary Phases for Phenoxyacetate Enantioseparation
| Chiral Stationary Phase (CSP) Type | Trade Name Examples | Separation Principle |
|---|---|---|
| Polysaccharide-based (coated) | Chiralcel OD-H, Chiralpak AD-H | Forms transient diastereomeric complexes with enantiomers via hydrogen bonding, dipole-dipole, and π-π interactions. rsc.orgresearchgate.net |
| Polysaccharide-based (immobilized) | Chiralpak IB | Covalent bonding of the chiral selector to the silica support allows for a wider range of mobile phases. rsc.orgresearchgate.net |
| Pirkle-type (π-acid/π-base) | (R,R)-Whelk-O 1 | Based on π-π interactions, hydrogen bonding, and steric hindrance between the CSP and the analyte. |
Advanced Topics and Future Research Directions in Pentyl Phenoxyacetate Chemistry
Derivatization Strategies for Novel Phenoxyacetate (B1228835) Esters
The functionalization of pentyl phenoxyacetate offers a pathway to new molecules with tailored properties. Current strategies involve the synthesis of substituted analogues and modifications to both the alkyl chain and the aromatic ring.
The synthesis of substituted pentyl phenoxyacetate analogues is a key area of research for creating new compounds with potentially enhanced biological or material properties. The general approach involves the reaction of a substituted phenol (B47542) with a pentyl haloacetate or the esterification of a substituted phenoxyacetic acid with pentanol (B124592).
One common synthetic route involves the condensation of a substituted phenoxyacetic acid with an alcohol in the presence of a catalyst. For instance, 2-(4-formyl-2-methoxyphenoxy) acetic acid can be condensed with various ketones to yield chalcones, which are precursors to a range of phenoxyacetic acid derivatives nih.gov. While this study focused on different final derivatives, the initial synthesis of the substituted phenoxyacetic acid is a relevant step.
The synthesis of phenoxyacetic acid derivatives can also be achieved by reacting a salt compound of phenol or methylphenol with a salt compound of chloroacetic acid, followed by acidification to obtain the phenoxyacetic acid. This acid can then be chlorinated to introduce substituents onto the aromatic ring before esterification with pentanol.
A variety of substituents can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. These modifications can influence the compound's reactivity, stability, and biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, affecting its interaction with biological targets minia.edu.egfiveable.me.
Table 1: Examples of Substituted Phenoxyacetic Acid Derivatives and their Potential as Precursors for Pentyl Phenoxyacetate Analogues (Note: This table is illustrative and based on general synthesis strategies for phenoxyacetic acid derivatives. Specific synthesis of the pentyl esters would require further reaction.)
| Precursor Phenoxyacetic Acid Derivative | Potential Biological Activity of Derivatives | Reference |
| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Anti-mycobacterial | nih.gov |
| 2-(4-formylphenoxy)acetic acids | Anti-inflammatory, Analgesic | mdpi.com |
| Various substituted phenoxyacetic acids | Antihyperlipidemic, Hypoglycemic, Antimicrobial | researchgate.net |
| Phenoxyaromatic acid analogues | Radiotherapy sensitizers | nih.gov |
Beyond simple substitution, research is exploring more novel modifications to both the pentyl chain and the phenoxy ring of pentyl phenoxyacetate.
Alkyl Chain Modifications: Variations in the alkyl chain length and branching can significantly impact the physicochemical properties of the resulting ester. While the focus here is on the pentyl group, related research on other alkyl esters provides insights. For instance, the synthesis of various alkyl esters of phenoxyacetic acid would allow for a systematic study of how chain length affects properties like solubility, melting point, and biological uptake. Modifications could include the introduction of functional groups such as double or triple bonds, hydroxyl groups, or even the incorporation of the alkyl chain into a cyclic system.
Aromatic Ring Modifications: The aromatic ring of the phenoxy group is a prime target for modification to alter the electronic properties of the molecule. The introduction of various substituents can have a profound effect on the reactivity and biological activity of the resulting compounds. The Hammett substituent constants can be used to quantify the electronic effect of these substituents, which in turn can be correlated with observed changes in interaction energies and reactivity. researchgate.net For example, electron-donating groups are known to increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. minia.edu.egfiveable.meucsb.edu Furthermore, the replacement of the benzene (B151609) ring with other aromatic or heteroaromatic systems is a promising avenue for creating novel structures with unique properties.
Methodological Advancements in Esterification and Related Processes
The synthesis of pentyl phenoxyacetate and its derivatives is benefiting from significant advancements in chemical methodology, particularly in the development of novel catalytic systems and the adoption of green chemistry principles.
Traditional esterification reactions often rely on strong mineral acids as catalysts, which can lead to environmental and corrosion issues. Modern research is focused on developing more benign and efficient catalytic systems.
Heterogeneous Catalysts: Solid acid catalysts, such as sulfonated zeolites and metal oxides, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often higher selectivity. mdpi.com For the synthesis of esters, catalysts like TiFe2O4@SiO2–SO3H have shown high efficiency and can be easily recovered using a magnet. nih.gov Zinc-based catalysts, such as zinc acetate (B1210297), are effective in facilitating ester-exchange reactions. mdpi.com The use of dried Dowex H+ cation-exchange resin, with or without sodium iodide, has also been demonstrated as an effective and environmentally friendly catalyst system for various esterifications. acs.orgnih.gov
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as both green reaction media and catalysts. ionike.comresearchgate.netdntb.gov.ua Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.net Acidic ionic liquids, for example, can be used to catalyze esterification reactions. mdpi.com Furthermore, their use can simplify product separation and catalyst recycling. researchgate.net
Transesterification Catalysts: Transesterification is another important route to phenoxyacetate esters. Recent advances in this area include the development of highly active and selective heterogeneous catalysts. For instance, Fe-Mn double metal cyanide complexes have shown significant potential for the transesterification of cyclic carbonates. researchgate.net Zinc(II) coordination polymers have also been investigated as catalysts for the transesterification of phenyl acetate. researchgate.net
Table 2: Comparison of Novel Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages | Potential Application for Pentyl Phenoxyacetate Synthesis | References |
| Heterogeneous Acid Catalysts | Sulfonated zeolites, TiFe2O4@SiO2–SO3H, Dowex H+ | Reusable, easy separation, high stability | Direct esterification of phenoxyacetic acid with pentanol | mdpi.comnih.govacs.orgnih.gov |
| Ionic Liquids | 1-butyl-3-methylimidazolium chloride with NbCl5 | Green solvent, catalyst, tunable properties, recyclable | As both solvent and catalyst for the esterification reaction | ionike.comresearchgate.netdntb.gov.uamdpi.com |
| Transesterification Catalysts | Fe-Mn double metal cyanide complexes, Zinc(II) coordination polymers | High activity and selectivity for ester exchange | Synthesis from methyl phenoxyacetate and pentanol | researchgate.netresearchgate.net |
The principles of green chemistry are increasingly being applied to the synthesis of esters like pentyl phenoxyacetate to minimize environmental impact. nih.gov
Solvent Selection: A key aspect of green chemistry is the use of safer and more sustainable solvents. Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are being replaced with greener alternatives. rsc.org For esterification reactions, solvent-free conditions are being explored, which can reduce waste and simplify purification. gcsu.edu When a solvent is necessary, bio-based solvents like γ-valerolactone (GVL) and Cyrene are gaining traction. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions that generate byproducts.
Energy Efficiency: The use of milder reaction conditions, such as lower temperatures and pressures, contributes to a more sustainable process. Catalyst development plays a crucial role here, as more efficient catalysts can enable reactions to proceed under less energy-intensive conditions.
Renewable Feedstocks: While not yet widely implemented for phenoxyacetate production, the long-term goal of green chemistry is to utilize renewable feedstocks. This could involve sourcing phenol and pentanol from biomass rather than petroleum-based sources.
Theoretical and Computational Refinements for Phenoxyacetate Systems
Theoretical and computational chemistry are powerful tools for understanding and predicting the properties and reactivity of molecules like pentyl phenoxyacetate.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net Such studies can provide insights into the stability of different conformers of pentyl phenoxyacetate, the nature of its chemical bonds, and its reactivity. For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding electronic transitions and chemical reactivity. banglajol.infomdpi.com Time-dependent DFT (TD-DFT) can be used to predict and interpret the electronic absorption spectra of these compounds. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenoxyacetic acid derivatives, QSAR studies have been used to correlate physicochemical properties (such as hydrophobicity, electronic effects, and molar refractivity) with their antisickling activity. nih.gov Such models can be used to predict the activity of new, unsynthesized analogues of pentyl phenoxyacetate, thereby guiding synthetic efforts towards more potent compounds. researchgate.net
Table 3: Common Computational Methods and Their Applications to Phenoxyacetate Systems
| Computational Method | Information Obtained | Application to Pentyl Phenoxyacetate | References |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, HOMO-LUMO energies | Predicting stability, reactivity, and spectroscopic properties | researchgate.netbanglajol.infomdpi.comias.ac.inresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Understanding the interaction of the molecule with light | ias.ac.in |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Predicting the biological activity of novel analogues | nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Dynamic behavior, conformational changes | Studying the flexibility and interactions of the molecule in different environments | zenodo.org |
Development of More Accurate Computational Models for Phenoxyacetate Properties
The development of precise and reliable computational models is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid prediction of molecular properties and reducing reliance on time-consuming and costly experimental work. For phenoxyacetate derivatives, including pentyl phenoxyacetate, computational models are pivotal for predicting a range of physicochemical and biological properties, thereby accelerating the discovery of new compounds with desired characteristics.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are foundational computational methods used for this purpose. protoqsar.comnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its properties or biological activity. protoqsar.com They rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure, such as its physical-chemical, topological, or 3D characteristics. protoqsar.com For phenoxyacetic acid derivatives, QSAR analyses have been employed to understand how structural modifications, such as the position and number of chlorine atoms on the aromatic ring, influence their biological activity. mdpi.com
A key technique underpinning many modern computational models is Density Functional Theory (DFT). DFT calculations are used to investigate the electronic structure, reactivity, and molecular structure of compounds. mdpi.com For instance, DFT has been used to study chlorinated phenoxyacetic acid derivatives, calculating reactivity descriptors based on the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These calculations help predict how the molecules will interact with biological targets. mdpi.com Furthermore, theoretical calculations can determine the most energetically favored conformations of phenoxyacetate molecules, which is crucial for understanding their interaction within biological binding pockets. mdpi.com
Machine learning (ML) has emerged as a powerful tool to enhance the predictive accuracy of these models. nih.gov ML algorithms, such as multiple linear regression, support vector machines, and neural networks, can identify complex patterns within large datasets of compounds and their associated properties. protoqsar.com By training on extensive libraries of chemical structures and experimental data, ML models can predict the bioactivity of new compounds, including phenoxyacetate analogues. nih.gov Combining different data sources, such as chemical structures, high-throughput imaging data, and gene-expression profiles, can further increase the predictive power, leading to a higher success rate in identifying active compounds. nih.gov These advanced models can predict a wide array of properties, from physicochemical characteristics like lipophilicity and water solubility to complex biological outcomes like ADMT (Absorption, Distribution, Metabolism, and Toxicity) profiles. dergipark.org.tr
The table below illustrates the types of computational methods and the properties they can predict for phenoxyacetate compounds.
| Computational Method | Predicted Properties | Relevant Descriptors/Inputs |
| QSAR/QSPR | Biological Activity, Boiling Point, Molar Refraction, Lipophilicity (log P) | Molecular weight, Topological indices, Number of hydrogen bond donors/acceptors |
| DFT | Electronic Structure, Reactivity, Molecular Geometry, Electrostatic Potential | HOMO/LUMO energies, Electron density, Conformational energies |
| Machine Learning | Bioactivity, Toxicity, ADMT Profiles, Assay Outcomes | Chemical structures, Gene expression data, Phenotypic profiles |
In Silico Exploration of Chemical Space for Phenoxyacetate Analogues
In silico exploration of chemical space refers to the use of computational methods to design and evaluate new molecules virtually before committing to their physical synthesis. This approach is instrumental in navigating the vast landscape of possible chemical structures to identify novel phenoxyacetate analogues with enhanced or specific biological activities.
A primary goal of this exploration is to understand the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological function. For phenoxyacetic acid derivatives, molecular dynamics simulations and molecular docking are powerful tools to rationalize SAR trends. rsc.org For example, simulations can reveal why certain aliphatic analogues exhibit reduced potency compared to their aromatic counterparts by highlighting the importance of π-π interactions within a biological target's binding pocket. rsc.org Similarly, these methods can explain how altered geometry in phenoxyacetic acid derivatives might affect their binding affinity. rsc.org
The exploration of chemical space is often guided by the need to develop compounds that target specific biological receptors or enzymes. Phenoxyacetic acid derivatives have been investigated as potential modulators for various targets, including Peroxisome Proliferator-Activated Receptors (PPARs) and as selective COX-2 inhibitors. researchgate.netmdpi.com Computational strategies, such as ligand-based design and molecular docking, are used to investigate ligand-binding interactions and screen virtual libraries of compounds. researchgate.net This allows researchers to prioritize candidates for synthesis that are most likely to have the desired activity. escholarship.org
The process enables the rapid screening of large numbers of virtual compounds, far exceeding what is feasible through experimental synthesis and testing alone. nih.gov By combining chemical space networks with machine learning models, the prediction and screening of potential modulators can be significantly accelerated. researchgate.net This computational approach facilitates the strategic integration of different chemical motifs to optimize binding interactions. For instance, in the design of COX-2 inhibitors, pharmacophoric assessment guides the inclusion of features like hydrogen bond spacers, carboxylic moieties, and specific hydrophobic groups to enhance affinity for the target's active site. mdpi.com
This virtual exploration not only accelerates the discovery of new lead compounds but also provides insights that can guide the modification of existing molecules. For instance, understanding the molecular determinants of how phenoxyacetic acid herbicides bind to auxin transporters can enable the structure-guided design of novel synthetic auxins with improved properties. biorxiv.org
The table below summarizes key computational techniques used in the exploration of chemical space for phenoxyacetate analogues.
| Technique | Application | Outcome |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. | Identification of key binding interactions; Ranking of potential drug candidates. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Rationalization of SAR trends; Understanding conformational changes upon binding. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Prioritization of compounds for experimental testing; Discovery of novel hits. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Design of new molecules with desired biological activity; Scaffolding for new analogues. |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing pentyl phenoxyacetate derivatives, and how can purity be validated?
- Methodological Answer : Pentyl phenoxyacetate derivatives (e.g., Flumiclorac Pentyl Ester) are synthesized via esterification of phenoxyacetic acid with pentanol using acid catalysts (e.g., H₂SO₄) under reflux. Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection, cross-referenced against analytical standards (e.g., 1.0 mg/mL acetone stock solutions) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify ester linkage integrity .
Q. How can researchers characterize the stability of pentyl phenoxyacetate under varying experimental conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests under controlled temperature, pH, and light exposure. For example, thermal stability is assessed via thermogravimetric analysis (TGA) at 25–200°C. Hydrolytic stability is tested in buffered solutions (pH 3–9) with periodic sampling for HPLC analysis. Photodegradation studies use UV-Vis irradiation (λ = 254–365 nm) followed by gas chromatography-mass spectrometry (GC-MS) to identify breakdown products .
Advanced Research Questions
Q. What experimental designs are optimal for kinetic studies of pentyl phenoxyacetate in catalytic reactions?
- Methodological Answer : Use a stirred batch reactor with in-situ sampling to monitor reaction progress. For example, in reactions with ethanolamine, track conversion rates via gas chromatography (GC) and selectivity profiles (e.g., 2-(acetyl-amino)ethyl acetate vs. N-(2-hydroxyethyl)acetamide) using calibration curves. Kinetic parameters (activation energy, rate constants) are derived via the Arrhenius equation, validated against computational models (e.g., density functional theory (DFT) for transition-state analysis) .
Q. How can contradictions in reaction pathway data be resolved for pentyl phenoxyacetate derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical results (e.g., selectivity curves in Fig. 4 of ) require multi-method validation. Combine isotopic labeling (e.g., ¹³C-tagged reactants) with tandem MS to trace intermediate species. Cross-validate with computational reaction path searches (e.g., quantum chemical calculations) to identify overlooked pathways. Statistical tools like principal component analysis (PCA) can isolate variables causing divergence .
Q. What methodologies assess the herbicidal activity of pentyl phenoxyacetate compounds in plant models?
- Methodological Answer : Use Chlamydomonas reinhardtii mutants resistant to photobleaching herbicides as a model system. Dose-response curves are generated via chlorophyll fluorescence assays to quantify inhibition of photosystem II. Compare efficacy against reference herbicides (e.g., S-23142) using ANOVA with post-hoc Tukey tests. Metabolomic profiling (LC-MS/MS) identifies biomarkers of oxidative stress .
Q. How can computational tools enhance the design of pentyl phenoxyacetate-based reaction systems?
- Methodological Answer : Employ hybrid computational-experimental workflows. For example, use reaction path search algorithms (e.g., artificial force-induced reaction (AFIR)) to predict intermediates and transition states. Validate with microkinetic modeling (e.g., COMSOL Multiphysics) to simulate concentration-time profiles. Iteratively refine parameters using experimental data (e.g., selectivity vs. conversion plots) to create closed-loop optimization .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing contradictory datasets in pentyl phenoxyacetate research?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables (temperature, catalyst loading, solvent polarity) causing data variability. Use Bayesian inference to quantify uncertainty in kinetic models. For outlier detection, leverage Grubbs’ test or Mahalanobis distance. Reproducibility is ensured via triplicate runs and inter-laboratory validation .
Safety and Regulatory Considerations
Q. What are the recommended safety protocols for handling pentyl phenoxyacetate derivatives in laboratory settings?
- Methodological Answer : Follow IFRA standards for phenoxyacetate esters, including:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).
- Waste disposal: Segregate halogenated byproducts (e.g., chloro derivatives) for incineration by certified facilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
